molecular formula C22H35BN2O7S B1450712 Tert-butyl 4-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperazine-1-carboxylate CAS No. 1628016-45-4

Tert-butyl 4-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperazine-1-carboxylate

Cat. No.: B1450712
CAS No.: 1628016-45-4
M. Wt: 482.4 g/mol
InChI Key: AXARXBKLOLKBQT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H35BN2O7S and its molecular weight is 482.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperazine-1-carboxylate (CAS No. 262433-02-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₁₈H₂₈BNO₅
  • Molecular Weight : 349.23 g/mol

The structure features a piperazine ring substituted with a tert-butyl group and a sulfonyl moiety linked to a dioxaborolane derivative, which may enhance its biological activity through specific interactions with biological targets.

Research indicates that compounds containing piperazine moieties often exhibit significant biological activities, including:

  • Kinase Inhibition : Piperazine derivatives have been shown to inhibit various kinases involved in cancer progression. The interaction with the hinge region of kinases can lead to selective inhibition of mutated forms of proteins such as PDGFRA and KIT .
  • Antimicrobial Activity : The presence of the dioxaborolane unit suggests potential activity against bacterial infections. Dioxaboroles are known for their ability to disrupt bacterial cell wall synthesis .
  • Modulation of Drug Resistance : Compounds like this one may act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits PDGFRA and KIT mutants
AntimicrobialDisrupts bacterial cell wall synthesis
MDR ReversalBlocks efflux pumps in cancer cells

Case Studies

  • Inhibition of Mutated Kinases : A study demonstrated that similar piperazine derivatives effectively inhibited mutant forms of PDGFRA with IC₅₀ values in the subnanomolar range. This suggests that this compound may possess similar potency against specific cancer targets .
  • Antimicrobial Efficacy : Research on dioxaborole derivatives has shown promising results against various bacterial strains. The mechanism involves interference with the synthesis pathways critical for bacterial survival .
  • MDR Reversal Studies : A recent investigation highlighted the ability of piperazine-based compounds to reverse drug resistance in leukemia cell lines by inhibiting ABC transporters such as P-glycoprotein .

Properties

IUPAC Name

tert-butyl 4-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35BN2O7S/c1-20(2,3)30-19(26)24-11-13-25(14-12-24)33(27,28)18-15-16(9-10-17(18)29-8)23-31-21(4,5)22(6,7)32-23/h9-10,15H,11-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXARXBKLOLKBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35BN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperazine-1-carboxylate
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Tert-butyl 4-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperazine-1-carboxylate
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Tert-butyl 4-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperazine-1-carboxylate
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Tert-butyl 4-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperazine-1-carboxylate

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